Metoclopramide-d3
Overview
Description
Metoclopramide-d3 is a deuterated form of metoclopramide, which is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of metoclopramide due to its similar chemical properties but distinct mass .
Mechanism of Action
Target of Action
Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .
Mode of Action
This compound acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the dopaminergic pathway . By blocking dopamine D2 receptors, this compound inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of this compound is dose-dependent, ranging from 2 to 12.5 hours . The clearance of this compound is reduced in patients with renal failure, prolonging the terminal half-life .
Result of Action
The primary result of this compound’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .
Biochemical Analysis
Biochemical Properties
Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .
Cellular Effects
This compound affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoclopramide-d3 involves the incorporation of deuterium atoms into the metoclopramide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium atoms in the methoxy group of metoclopramide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of deuterated solvents and reagents is optimized to minimize costs while maximizing the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Metoclopramide-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Metoclopramide-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of metoclopramide.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of metoclopramide.
Medicine: Used in clinical research to understand the efficacy and safety of metoclopramide in treating various conditions.
Industry: Employed in the development of new formulations and drug delivery systems.
Comparison with Similar Compounds
Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.
Prochlorperazine: Used for similar indications but has a different chemical structure.
Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy
Uniqueness of Metoclopramide-d3: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJBBZEZQICBI-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503914 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216522-89-2 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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